

FT827: A Covalent Inhibitor Targeting Ubiquitin-Specific Protease 7 (USP7)

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Compound of Interest

Compound Name: FT827

Cat. No.: B607561

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Summary

FT827 is a selective, covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) implicated in various human diseases, most notably cancer.[1][2][3][4][5] By targeting the catalytic center of USP7, **FT827** effectively blocks its enzymatic activity, leading to the destabilization of key USP7 substrates.[1][2][6] This inhibition triggers a cascade of downstream cellular events, including the stabilization and reactivation of the tumor suppressor protein p53, ultimately culminating in tumor growth inhibition.[1][7] This technical guide provides a comprehensive overview of the cellular target of **FT827**, its mechanism of action, relevant quantitative data, experimental methodologies, and the associated signaling pathway.

Quantitative Data Summary

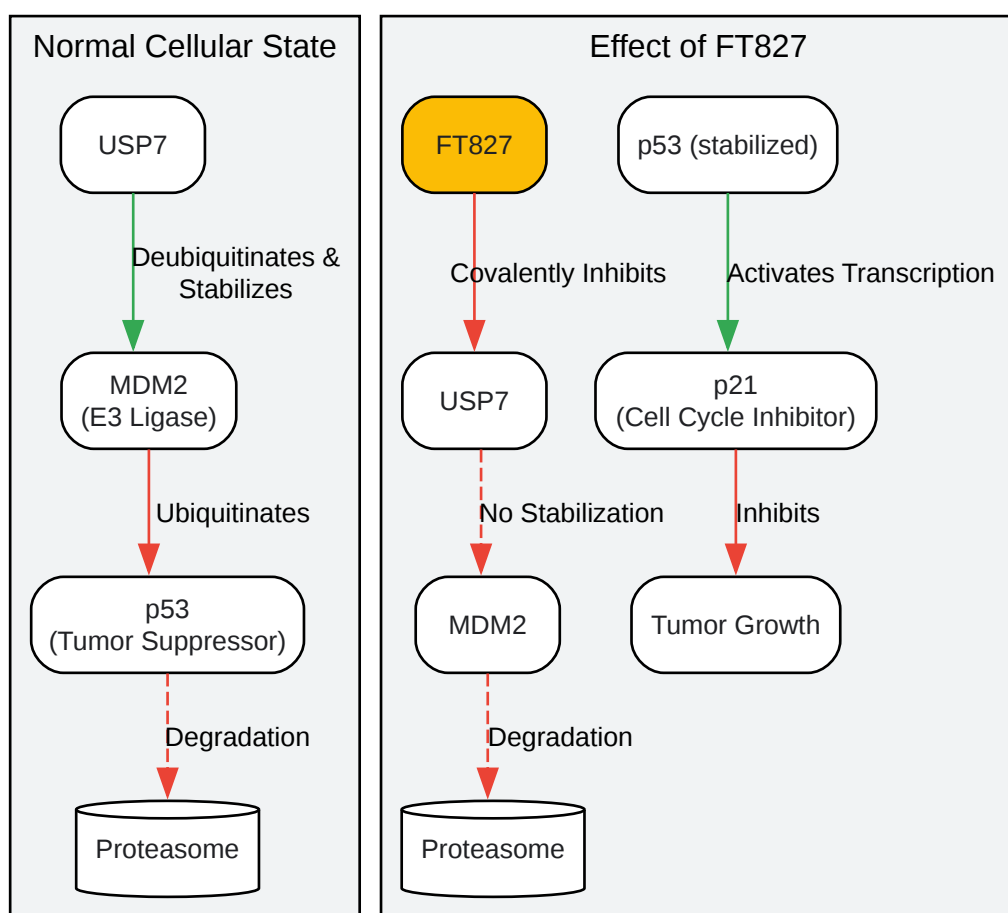
The following table summarizes the key quantitative parameters defining the interaction of **FT827** with its cellular target, USP7.

Parameter	Value	Target Domain	Species	Notes	Reference
Binding Affinity (Kd)	7.8 μ M	Catalytic Domain (residues 208-560)	Human	Apparent dissociation constant.	[1] [2] [4]
Inhibition Constant (Ki)	4.2 μ M	Catalytic Domain	Human	Covalent inhibitor kinetics.	[2] [4]
Enzyme Inactivation Rate (kinact/Ki)	66 \pm 25 $M^{-1}s^{-1}$	Full-length USP7	Human	Describes the efficiency of covalent modification.	[1]
IC50 (Enzymatic Assay)	52 nM	Catalytic Domain (USP7_CD)	Human	Half-maximal inhibitory concentration in a biochemical assay.	[1] [4]
IC50 (Cellular Assay)	~0.1 - 2 μ M	Endogenous USP7	Human (MCF7 cells)	Half-maximal inhibitory concentration in a cellular context, demonstrating target engagement.	[1] [4]

Mechanism of Action and Signaling Pathway

FT827 functions as a ubiquitin-competitive inhibitor, binding to a dynamic pocket near the catalytic center of the apo-form of USP7.[\[1\]](#)[\[7\]](#) Its vinylsulfonamide moiety forms a covalent bond with the catalytic cysteine residue (Cys223) of USP7, leading to irreversible inhibition of its deubiquitinating activity.[\[1\]](#)[\[6\]](#)[\[8\]](#)

The primary downstream consequence of USP7 inhibition by **FT827** is the disruption of the MDM2-p53 axis.[1][7] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, ubiquitinates p53, targeting it for proteasomal degradation.[1][8] By inhibiting USP7, **FT827** leads to the destabilization and degradation of MDM2.[1][7] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[1][7] Activated p53 then transcriptionally upregulates its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest and inhibition of tumor growth.[1][7]



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Figure 1: Signaling pathway illustrating the mechanism of action of **FT827**.

Experimental Protocols

The identification and characterization of USP7 as the cellular target of **FT827** involved several key experimental methodologies.

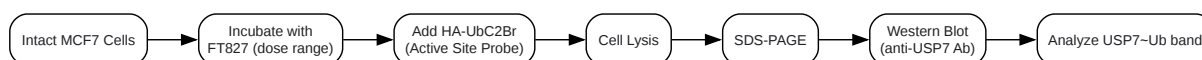
Enzymatic Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **FT827** against purified USP7.
- Methodology:
 - A dilution series of **FT827** in 100% DMSO is prepared.
 - 100 nL of the compound dilutions are dispensed into a 384-well plate.
 - A solution containing recombinant USP7 catalytic domain (USP7_CD, 3 nM) and a fluorogenic substrate, ubiquitin-rhodamine 110 (25 nM), is added to the wells.
 - The plate is incubated at room temperature for 1 hour.
 - The fluorescence intensity is measured to determine the rate of substrate cleavage.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistical equation.^[4]

Cellular Target Engagement Assay

- Objective: To confirm that **FT827** engages with and inhibits USP7 within a cellular environment.
- Methodology:
 - Intact MCF7 breast cancer cells are incubated with varying concentrations of **FT827**.
 - The cells are then treated with a ubiquitin active site probe, HA-tagged ubiquitin bromoethyl (HA-UbC2Br), which covalently binds to the active site of deubiquitinases.
 - Cell lysates are prepared and subjected to SDS-PAGE.

- Western blotting is performed using an anti-USP7 antibody to visualize the modification of USP7 by the ubiquitin probe (USP7~Ub).
- A decrease in the USP7~Ub band with increasing concentrations of **FT827** indicates competitive binding and target engagement.^[1]



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Figure 2: Experimental workflow for the cellular target engagement assay.

X-ray Crystallography

- Objective: To determine the three-dimensional structure of **FT827** in complex with USP7 and elucidate the molecular basis of its inhibitory activity.
- Methodology:
 - The catalytic domain of human USP7 (residues 208-560) is expressed and purified.
 - The purified USP7 is co-crystallized with **FT827**.
 - X-ray diffraction data are collected from the resulting crystals.
 - The structure is solved and refined to reveal the precise binding mode of **FT827** in the active site of USP7. The crystal structure of USP7 in complex with **FT827** has been deposited in the Protein Data Bank (PDB) with the accession code 5NGF.^[9]

Conclusion

FT827 is a well-characterized small molecule that selectively and covalently targets the deubiquitinase USP7. Its mechanism of action, centered on the disruption of the USP7-MDM2-p53 signaling axis, provides a strong rationale for its investigation as a potential therapeutic agent in oncology. The detailed quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development efforts focused on USP7 inhibition.

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